molecular formula C25H24N2OS2 B11653716 14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

Cat. No.: B11653716
M. Wt: 432.6 g/mol
InChI Key: AWURMEYGGDYWCA-UHFFFAOYSA-N
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Description

14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[87002,7Common synthetic routes may involve the use of cyclization reactions, such as the reaction of o-phenylenediamines with o-cyanobenzaldehydes . Additionally, tandem reactions and cascade methods can be employed to efficiently construct the complex polycyclic structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave irradiation and catalytic processes to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the ring system.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the tetracyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced analogs with modified functional groups .

Scientific Research Applications

14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[87002,7

Mechanism of Action

The mechanism by which 14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The presence of sulfur and nitrogen atoms can also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic structures with sulfur and nitrogen atoms, such as:

Uniqueness

What sets 14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one apart is its specific arrangement of functional groups and the presence of a butylsulfanyl group, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C25H24N2OS2

Molecular Weight

432.6 g/mol

IUPAC Name

14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C25H24N2OS2/c1-3-4-14-29-25-26-23-21(24(28)27(25)18-10-7-8-16(2)15-18)20-13-12-17-9-5-6-11-19(17)22(20)30-23/h5-11,15H,3-4,12-14H2,1-2H3

InChI Key

AWURMEYGGDYWCA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=CC(=C5)C

Origin of Product

United States

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